molecular formula C9H5F3N4OS B1225641 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide

Cat. No.: B1225641
M. Wt: 274.22 g/mol
InChI Key: HWBUIQQZXQVJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the trifluoromethyl group and the nicotinamide moiety in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with nicotinic acid or its derivatives. One common method involves the use of N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) to facilitate the reaction and prevent the formation of side products . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Chemical Reactions Analysis

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate caspases, which are enzymes involved in the process of apoptosis . This activation leads to the programmed cell death of cancer cells, making it a potential anticancer agent. Additionally, the compound may interact with other cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the nicotinamide moiety, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H5F3N4OS

Molecular Weight

274.22 g/mol

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C9H5F3N4OS/c10-9(11,12)7-15-16-8(18-7)14-6(17)5-2-1-3-13-4-5/h1-4H,(H,14,16,17)

InChI Key

HWBUIQQZXQVJLQ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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